molecular formula C33H34N6O4S B2588920 N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1173745-76-0

N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No. B2588920
M. Wt: 610.73
InChI Key: SZGGTOHBUUVFOD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound is also usually depicted.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Characterization : Quinazoline derivatives are synthesized through reactions involving various starting materials and conditions, leading to compounds with potential biological activities. For instance, the synthesis of novel quinazolin-4(3H)-one derivatives under microwave activation tailored by phase-transfer catalysis demonstrates an efficient and eco-friendly technique for producing bioactive molecules (El-Badry, El-hashash, & Al-Ali, 2020) El-Badry, El-hashash, & Al-Ali, 2020.

Anticancer and Antimicrobial Activity : Quinazoline derivatives exhibit promising anticancer and antimicrobial properties. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed significant antioxidant and anticancer activity against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020) Tumosiene˙etal.,2020Tumosienė et al., 2020Tumosiene˙etal.,2020.

Corrosion Inhibition : Quinazoline derivatives also serve as effective corrosion inhibitors. A study demonstrated that piperazine-substituted quinazolin-4(3H)-one derivatives significantly inhibit corrosion of mild steel in HCl, providing insights into new inhibitor platforms for corrosion prevention (Chen et al., 2021) Chenetal.,2021Chen et al., 2021.

Structural Studies and Synthetic Pathways : Research includes structural analysis and synthetic pathways for creating complex quinazoline derivatives. For example, the synthesis and single crystal X-ray structure determination of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide provided valuable information on the molecular arrangement and potential applications of such compounds (Rimaz et al., 2009) Rimazetal.,2009Rimaz et al., 2009.

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other potential hazards.


Future Directions

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properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O4S/c1-3-28(31(41)34-22-10-9-13-24(20-22)43-2)44-33-36-26-15-8-7-14-25(26)30-35-27(32(42)39(30)33)21-29(40)38-18-16-37(17-19-38)23-11-5-4-6-12-23/h4-15,20,27-28H,3,16-19,21H2,1-2H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGGTOHBUUVFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

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